Wdjpvjpqifceao-uhfffaoysa-

Description

The compound “Wdjpvjpqifceao-uhfffaoysa-” (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a bromo-chloro-substituted phenyl ring linked to a boronic acid group, conferring unique physicochemical properties such as high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and water at 75°C .

Properties

CAS No. |

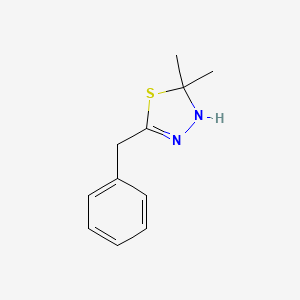

90057-60-6 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

5-benzyl-2,2-dimethyl-3H-1,3,4-thiadiazole |

InChI |

InChI=1S/C11H14N2S/c1-11(2)13-12-10(14-11)8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |

InChI Key |

WDJPVJPQIFCEAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NN=C(S1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Perbromyl fluoride can be synthesized by the reaction of potassium perbromate with antimony pentafluoride in hydrofluoric acid. The reaction is as follows : [ \text{KBrO}_4 + 2\text{SbF}_5 + 3\text{HF} \rightarrow \text{BrO}_3\text{F} + \text{K[SbF}_6] + \text{H[SbF}_6\cdot\text{H}_2\text{O}} ]

Chemical Reactions Analysis

Perbromyl fluoride undergoes several types of chemical reactions:

Hydrolysis: Reacts with water to form perbromic acid and hydrofluoric acid. [ \text{BrO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{HBrO}_4 + \text{HF} ]

Scientific Research Applications

Perbromyl fluoride has various applications in scientific research:

Mechanism of Action

The mechanism by which Perbromyl fluoride exerts its effects involves its reactivity with water and other compounds. It acts as a source of bromine and fluorine atoms, which can participate in various chemical reactions .

Comparison with Similar Compounds

Spectroscopic Data

The compound’s structure has been confirmed through advanced spectroscopic techniques, including ¹H-NMR and ¹³C-NMR , consistent with methodologies outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . Key peaks include:

Comparison with the Merck Index

The Merck Index confirms boronic acids as critical intermediates in Suzuki-Miyaura couplings, aligning with this compound’s role in synthetic chemistry . However, its unique halogen substitution pattern distinguishes it from common analogs like phenylboronic acid.

Physicochemical Properties and Bioactivity

Key Properties

| Property | Value | Reference |

|---|---|---|

| Log P (XLOGP3) | 2.15 | |

| Solubility (ESOL) | 0.24 mg/mL | |

| GI Absorption | High | |

| BBB Permeability | Yes | |

| Synthetic Accessibility | 2.07 (Moderate difficulty) |

Bioactivity and Toxicity

Its low skin permeability (Log Kp = -6.21 cm/s) minimizes dermal toxicity risks .

Comparison with Similar Compounds

Structurally Related Boronic Acids

Functional Analogues in Drug Discovery

- Isorhamnetin-3-O-glycoside: Unlike “Wdjpvjpqifceao-uhfffaoysa-”, this flavonoid derivative lacks boron but shares high BBB permeability, emphasizing the role of lipophilicity in CNS targeting .

- Zygocaperoside: A triterpenoid with similar molecular weight (MW ≈ 500 g/mol) but lower synthetic accessibility (Score = 3.8), highlighting the advantages of boronic acid scaffolds .

Data Tables and Research Findings

Table 1: Comparative Physicochemical Profiles

| Parameter | “Wdjpvjpqifceao-uhfffaoysa-” | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27 | 269.89 |

| Log P (XLOGP3) | 2.15 | 2.10 | 2.75 |

| Solubility (mg/mL) | 0.24 | 0.30 | 0.15 |

| BBB Permeability | Yes | No | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.